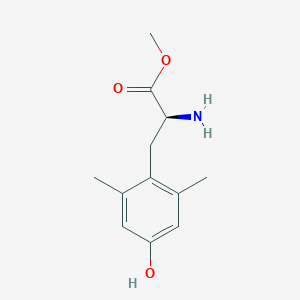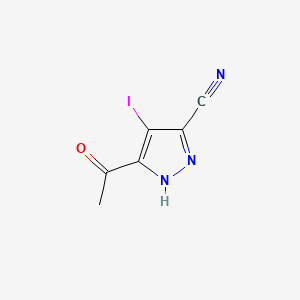
5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile: is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound is characterized by the presence of an acetyl group at the 5-position, an iodine atom at the 4-position, and a carbonitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1H-pyrazole-3-carbonitrile as the starting material.
Halogenation: The pyrazole ring is halogenated using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl), to introduce the iodine atom at the 4-position.
Acetylation: The iodinated pyrazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to introduce the acetyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficient production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Iodine monochloride (ICl) or hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base, such as pyridine.
Major Products Formed:
Oxidation: Iodate or iodide derivatives.
Reduction: Amines.
Substitution: Amines, ethers, or other substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Biology: Pyrazole derivatives, including 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile, have been studied for their biological activities. They exhibit potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored the use of this compound in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it valuable in various industrial applications.
Wirkmechanismus
The mechanism by which 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of an acetyl group.
1H-Pyrazole-3-carbonitrile: The parent compound without iodine or acetyl groups.
This comprehensive overview highlights the significance of 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C6H4IN3O |
|---|---|
Molekulargewicht |
261.02 g/mol |
IUPAC-Name |
5-acetyl-4-iodo-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H4IN3O/c1-3(11)6-5(7)4(2-8)9-10-6/h1H3,(H,9,10) |
InChI-Schlüssel |
CLBRREIWHXJJCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=NN1)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


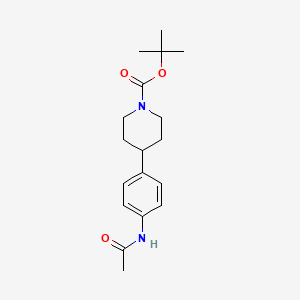

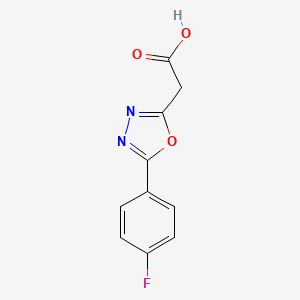
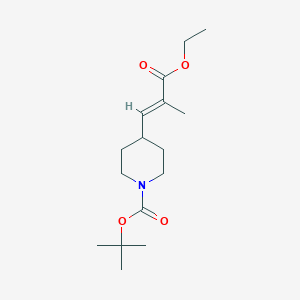
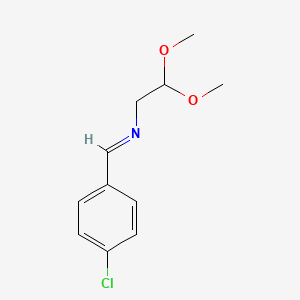

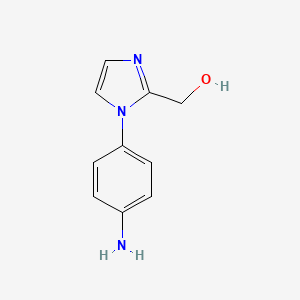
![1-[4-(4-Methylamino-6-phenyl-pyrimidin-2-ylamino)-phenyl]-cyclobutanecarboxylic acid](/img/structure/B15365956.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B15365960.png)
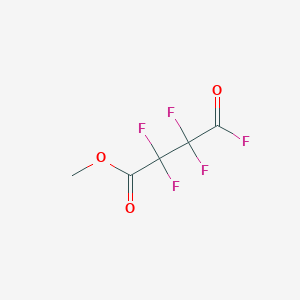

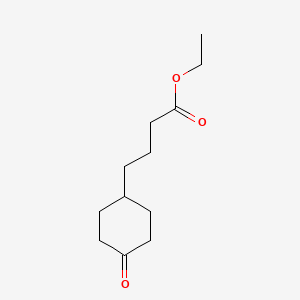
![4-Chloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B15366001.png)
